![molecular formula C23H25NO4 B2709208 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol CAS No. 347369-95-3](/img/structure/B2709208.png)
1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol” is a complex organic molecule. It is related to the compound “3-(4-Methoxyphenyl)-2-propyn-1-ol” which has a molecular formula of C10H10O2 . It’s also related to the compound “N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol” which is an important precursor to prepare Formoterol, a widely used pharmaceutical active compound .
Applications De Recherche Scientifique
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research on compounds similar to 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol, specifically 1-(aralkylamino)-3-(aryloxy)propan-2-ols, has been conducted to explore their cardioselectivity in beta-adrenoceptor blocking agents. Such studies have determined that the substitution patterns on these compounds significantly affect their binding and selectivity, with variations in the aryloxy ring showing different modes of binding and influencing cardioselectivity. For instance, the introduction of certain substituents into the phenoxy ring can render the compounds cardioselective, a valuable property in the development of heart-related medications (Rzeszotarski et al., 1983).
Synthesis and Chemical Properties
The chemical synthesis and properties of related compounds, such as various derivatives of 1-phenoxy-3-amino-propan-2-ol, have been investigated. These studies focus on the synthesis methods and the resulting chemical structures, which are important for understanding how these compounds can be utilized in different scientific and pharmacological contexts. Such knowledge contributes to the development of new drugs and chemical agents (Schenk, 2014).
Application in Organic Synthesis
Research has also been conducted on the use of similar compounds in organic synthesis, such as the palladium-catalyzed reactions of propargylic carbonates with nucleophiles. This methodology is significant for synthesizing substituted 2,3-dihydrofurans and benzofurans, which have various applications in the synthesis of complex organic compounds. Such methods are valuable for the development of new materials and pharmaceuticals (Yoshida et al., 2005).
Potential in Material Science
Phloretic acid, a compound related to 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol, has been explored as a renewable building block in material science. Its use enhances the reactivity of molecules towards benzoxazine ring formation, leading to the development of bio-based materials with potential applications in various fields. This represents an innovative approach in creating sustainable materials (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
1-(4-methoxyanilino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-21-9-7-19(8-10-21)24-15-20(25)17-28-23-13-11-22(12-14-23)27-16-18-5-3-2-4-6-18/h2-14,20,24-25H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDOZDSEEVLXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


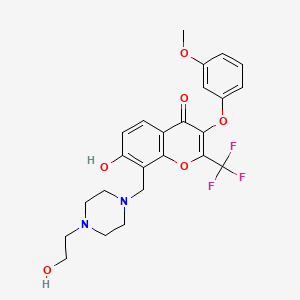
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)
![(E)-3-(furan-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2709130.png)

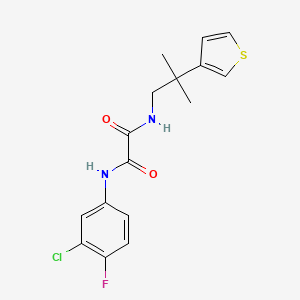
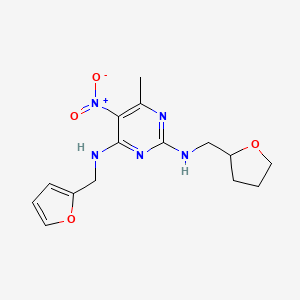
![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)
![N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2709138.png)
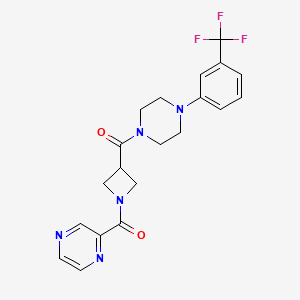
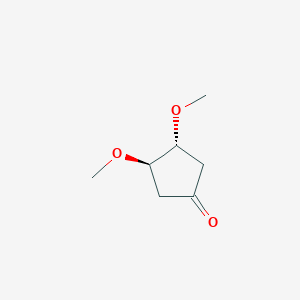
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)
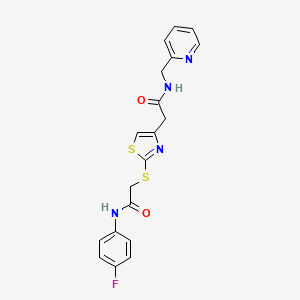
![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)